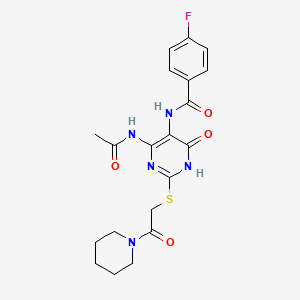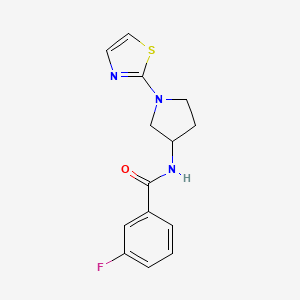![molecular formula C19H22N4O4 B2721986 2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate CAS No. 338748-58-6](/img/structure/B2721986.png)
2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate” is a chemical compound with the CAS Number: 338748-58-6 . It has a molecular weight of 370.41 . The compound is in solid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H22N4O4/c24-19(20-16-4-2-1-3-5-16)27-15-14-21-10-12-22(13-11-21)17-6-8-18(9-7-17)23(25)26/h1-9H,10-15H2,(H,20,24) .Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Anti-Cancer Activity
Compounds related to "2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate" have shown promise in cancer research. For instance, O-arylated diazeniumdiolates, with similar structural motifs, have exhibited broad-spectrum anti-cancer activity across several rodent cancer models. These compounds are activated by glutathione-S-transferase to release cytotoxic nitric oxide, attacking tumors with minimal toxicity to normal tissues, suggesting their potential in cancer treatment (L. Keefer, 2010).
Synthesis and Characterization
Research on piperazine-2,5-diones, which share a functional group with the compound , has revealed a Dieckmann cyclization route as a synthetic pathway. These studies provide insight into assembling substructures that might be applicable in creating derivatives of "this compound" for further evaluation (Claude Larrivée Aboussafy & D. Clive, 2012).
Antimicrobial Activities
Investigations into novel piperazine derivatives have highlighted their potential antimicrobial applications. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant in vitro antimicrobial activity, underscoring the utility of piperazine-based compounds in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Kinetics of Nitrosation in CO2 Capture
The kinetics of nitrosation of amines, including piperazine, in the context of CO2 capture, have been studied, revealing insights into the formation of carcinogenic by-products. Such research is crucial for environmental safety and the development of more sustainable industrial processes (M. Goldman, N. Fine, & G. Rochelle, 2013).
Insecticide Design
The chemical framework of "this compound" could inspire the design of novel insecticides. Research on similar compounds, such as 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine, has explored their use as new insecticides with unique modes of action, indicating the potential for agricultural applications (M. Cai et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(20-16-4-2-1-3-5-16)27-15-14-21-10-12-22(13-11-21)17-6-8-18(9-7-17)23(25)26/h1-9H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLPGCHHHWANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine](/img/structure/B2721907.png)


![5-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2721910.png)
![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2721911.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2721915.png)
![Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2721916.png)
![1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2721917.png)
![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)
![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)